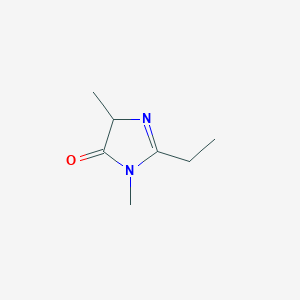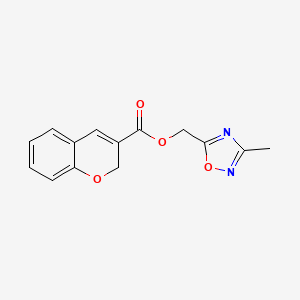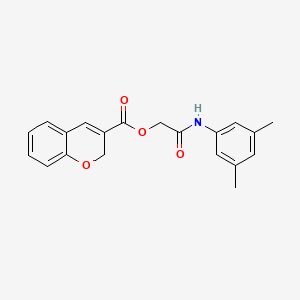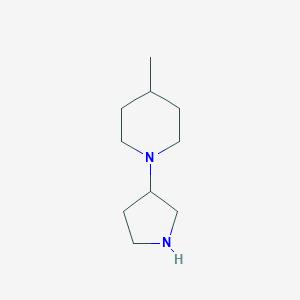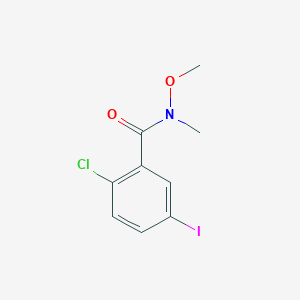
2-chloro-5-iodo-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-methoxy-N-methylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a benzene ring substituted with chlorine and iodine atoms, as well as methoxy and methyl groups attached to the amide nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-methoxy-N-methylbenzamide typically involves the following steps:
Amidation: The formation of the amide bond involves reacting the halogenated benzene derivative with N-methoxy-N-methylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for halogenation and amidation steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-iodo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens, while oxidation and reduction reactions can modify the methoxy and methyl groups.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-methoxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical compounds with anti-inflammatory, antibacterial, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use it to study the effects of halogenated benzamides on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It can be utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-methoxy-N-methylacetamide: Similar in structure but lacks the iodine atom.
2,3-dimethoxybenzamide: Contains two methoxy groups instead of one methoxy and one methyl group.
3-acetoxy-2-methylbenzamide: Features an acetoxy group instead of a methoxy group.
Uniqueness
2-chloro-5-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the methoxy and methyl groups provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C9H9ClINO2 |
|---|---|
Peso molecular |
325.53 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 |
Clave InChI |
KDLZRVYANWVCOP-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C=CC(=C1)I)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


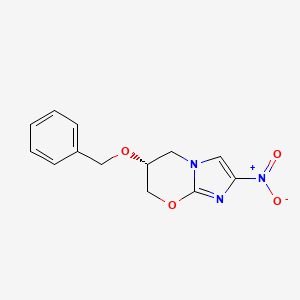

![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)


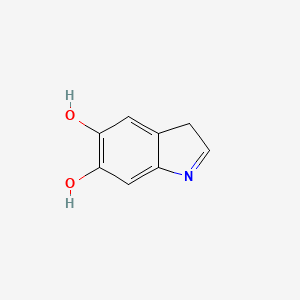
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
